Isopropyl myristate

Catalog No.
M. Wt
270.5 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl myristate

CAS Number


Product Name

Isopropyl myristate


propan-2-yl tetradecanoate

Molecular Formula


Molecular Weight

270.5 g/mol



InChI Key





Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol
Soluble in ether, very soluble in acetone, benzene; insoluble in water
In water, 2.44X10-2 mg/L at 25 °C (est)
insoluble in water and glycerol; soluble in alcohol


Isopropyl myristate; Stepan D-50; FEMA No. 3556; HSDB 626; IPM; Isomyst; NSC 406280; NSC406280; NSC-406280;

Canonical SMILES



The exact mass of the compound Isopropyl myristate is 270.2559 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycolsoluble in ether, very soluble in acetone, benzene; insoluble in waterin water, 2.44x10-2 mg/l at 25 °c (est)insoluble in water and glycerol; soluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406280. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Myristic Acids - Myristates - Supplementary Records. It belongs to the ontological category of fatty acid ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Isopropyl myristate is formed by the esterification of isopropyl alcohol and myristic acid []. Myristic acid is a naturally occurring fatty acid found in plant-based oils like coconut and palm kernel oil []. While not a prominent ingredient itself, isopropyl myristate plays a significant role in various cosmetic formulations [].

Molecular Structure Analysis

Isopropyl myristate possesses a linear structure with a central ester linkage (C-O-C). The molecule consists of a three-carbon branched chain (isopropyl group) attached to the ester linkage and a long, fourteen-carbon straight chain (myristyl group) on the other side []. This structure contributes to its amphiphilic properties, meaning it has both a hydrophobic (water-fearing) tail (myristyl group) and a hydrophilic (water-loving) head (isopropyl group) [].

Chemical Reactions Analysis


Isopropyl myristate can be synthesized through various methods, including the esterification reaction between isopropyl alcohol and myristic acid in the presence of an acid catalyst [].

CH3(CH2)13COOH (Myristic Acid) + CH3CHOHCH3 (Isopropyl Alcohol) → CH3(CH2)13COOCH(CH3)2 (Isopropyl Myristate) + H2O


At high temperatures, isopropyl myristate can undergo hydrolysis, breaking down back into its constituent parts, isopropyl alcohol, and myristic acid [].

Physical and Chemical Properties

  • Melting point: 39 °C []
  • Boiling point: 315 °C []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol and oils []
  • Appearance: Colorless to slightly yellow oily liquid []

In cosmetics, isopropyl myristate acts primarily as an emollient, improving the spreadability and smoothness of the product []. It also enhances the penetration of other ingredients by increasing skin permeability []. However, its ability to penetrate the skin can be problematic for individuals prone to acne, as it may clog pores [].

Isopropyl myristate is generally considered safe for topical use in cosmetics []. However, some individuals may experience skin irritation or allergic reactions []. It is advisable to perform a patch test before widespread use on the skin.

Skin Penetration Enhancer

  • IPM is a well-studied and established penetration enhancer for topical and transdermal drug delivery [].
  • It acts by increasing the permeability of the stratum corneum, the outermost layer of the skin, allowing for better absorption of drugs and other active ingredients [].
  • Researchers use IPM in formulations to improve the delivery of various medications, including steroids, anti-inflammatory drugs, and hormones [].
  • Studies have shown that IPM can synergistically work with other penetration enhancers to further improve drug delivery [].


  • IPM is the active ingredient in some over-the-counter lice treatment products [].
  • Research suggests that IPM works by dissolving the waxy coating on the exoskeleton of lice, leading to dehydration and death of the lice [].
  • This mechanism of action is advantageous as it reduces the risk of developing resistance compared to traditional lice treatments that target the nervous system of lice.

Additional Research Areas

  • While the primary applications lie in skin penetration and lice treatment, ongoing research explores green synthesis methods for IPM production using enzymes instead of harsh chemicals [].


>98% (or refer to the Certificate of Analysis)

Physical Description

colourless to pale yellow, odourless liquid


Liquid of low viscosity
Colorless oil



Exact Mass


Boiling Point

588 K (315 °C) at 760 mm Hg


0.8532 g/cu cm at 20 °C
0.847 - 0.855


log Kow = 7.17 (est)


Practically odorless


Solid powder

Melting Point

3.0 °C
3 °C
Approximately 3 °C


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).



GHS Hazard Statements

Aggregated GHS information provided by 3003 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2529 of 3003 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 474 of 3003 companies with hazard statement code(s):;
H315 (99.79%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

The primary medical indication for which isopropyl myristate is formally used as an active ingredient in a patient care product is as a non-prescription pediculicide rinse [A32330].
FDA Label

Therapeutic Uses

... Isopropyl myristate 50% in cyclomethicone solution (Full Marks Solution - SSL International) is a new fluid treatment with a physical mode of action that uses a 10-minute contact time /for treatment of head lice.
/Experimental Therapy/ ... A pediculicide rinse, 50% isopropyl myristate (IPM), was assessed in two phase 2 trials conducted in North America. The first trial was a nonrandomized (proof of concept) trial without a comparator conducted in Winnipeg, Canada. The second trial, conducted in the United States, was an evaluator-blinded, randomized superiority trial comparing 50% IPM rinse with a positive control (RID; pyrethrin 0.33%, piperonyl butoxide 4%). The primary end points were to determine the safety and efficacy of 50% IPM as a pediculicide rinse. METHODS: Subjects meeting inclusion criteria were enrolled in the above-mentioned trials with efficacy end points 7 and 14 days post-treatment. Subjects were also evaluated on days 0, 7, 14, and 21 for the presence of erythema and edema using the Modified Draize Scale. Other comments associated with the safety evaluation (ie, pruritus) were collected. RESULTS: IPM was found to be effective in the proof of concept study and comparator trial using a positive control. IPM was also well tolerated, with minimal adverse events. All adverse events were mild, resolving by completion of the study. CONCLUSION: Data suggest that IPM is a safe and effective therapy for the treatment of head lice in children and adults. IPM's mechanical mechanism of action makes development of lice resistance unlikely.
... Due to their distinct advantages such as enhanced drug solubility, thermodynamic stability, facile preparation, and low cost, uses and applications of microemulsions have been numerous. Recently, there is a surge in the exploration of microemulsion for transdermal drug delivery for their ability to incorporate both hydrophilic (5-fluorouracil, apomorphine hydrochloride, diphenhydramine hydrochloride, tetracaine hydrochloride, and methotrexate) and lipophilic drugs (estradiol, finasteride, ketoprofen, meloxicam, felodipine, and triptolide) and enhance their permeation.... Besides surfactants, oils can also act as penetration enhancers (oleic acid, linoleic acid, isopropyl myristate, isopropyl palmitate, etc.). ...
/Experimental Therapy/ Alpha-tocopherol (AT) is the vitamin E homologue with the highest in vivo biological activity. AT protects against the carcinogenic and mutagenic activity of ionizing radiation and chemical agents, and possibly against UV-induced cutaneous damage. For stability consideration, alpha-tocopherol is usually used as its prodrug ester, alpha-tocopherol acetate (ATA), which once absorbed into the skin is hydrolyzed to alpha-tocopherol, the active form. ... Permeation studies were conducted using modified Franz diffusion cells and human cadaver skin as the membrane. Specifically, 5% (w/w) alpha-tocopherol acetate was formulated in the following vehicles: ethanol, isopropyl myristate, light mineral oil, 1% Klucel gel in ethanol, and 3% Klucel gel in ethanol (w/w). ... The permeabilities of ATA through human cadaver skin were 1.0x10-4, 1.1x10-2, 1.4x10-4, 2.1x10-4, and 4.7x10-4 cm/hr for the ethanol solution, isopropyl myristate solution, light mineral oil solution, 1% Klucel gel, and 3% Klucel gel, respectively. The results show that the formulation had relatively minor effects on the permeability coefficients of ATA through cadaver skin in all cases except for the isopropyl myristate solution.
/Experimental Therapy/ The purpose of this research was to prepare a pseudolatex transdermal delivery system for terbutaline sulfate and to evaluate the effect of pH and organic ester penetration enhancers on permeation kinetics of terbutaline sulfate through mice abdominal skin and human cadaver skin. ... The permeation profile and related kinetic parameters of terbutaline sulfate was determined in presence of 3 ester-type permeation enhancers incorporated in the films, viz methyl laureate, isopropyl lanolate, and isopropyl myristate. Among the 3, the more pronounced enhancing effect was obtained with isopropyl myristate, regarding the permeation flux, permeability coefficient, and diffusion coefficient. This was attributed to solubility parameter of isopropyl myristate being closer to the solubility parameter of human skin, and such a pronounced enhancing effect was probably caused by its passage across the skin barrier through the lipid pathway.
/Experimental Therapy/ A transdermal dosage form of trazodone hydrochloride (TZN) may be useful in the treatment of moderate to severe depression in schizophrenic patients by providing prolonged duration of action. ... The aim of /this/ investigation was to evaluate its flux and the effects of various penetration enhancers, viz., isopropyl myristate (IPM), isopropyl palmitate (IPP), butanol and octanol on transdermal permeation from matrix-based formulations through the skin. The enhancing effect on the permeation of TZN was determined using the mouse and human cadaver epidermis. ... The highest enhancing effect was obtained with IPM followed by butanol, octanol and IPP. In general, higher fluxes were observed through mouse epidermis as compared with the human cadaver epidermis...
/Experimental Therapy/ The purpose of this study was to mechanistically investigate effects of isopropanol (IPA)-isopropyl myristate (IPM) binary enhancers on transport of a model drug, estradiol (E2) in human epidermis (stratum corneum + viable epidermis) in vitro. The study was focused on use of the same IPA-IPM compositions on both sides of the skin ("symmetric" configuration) with saturated E2 (maximum thermodynamic activity). For E2 transport in all IPA-IPM compositions tested, stratum corneum still was the rate-limiting layer of human epidermis. The relative contributions to E2 flux enhancement were separated into the changes in solubility and diffusivity of E2 in stratum corneum. As a major factor, E2 solubility in stratum corneum was enhanced by 35 times with increasing IPA from neat IPM to neat IPA. E2 diffusivity in stratum corneum also played a significant role, which increased by 8 times from neat IPM to 50% IPA. Stratum corneum swelled more in IPM-rich region, decreased with increasing IPA, and even deswelled in neat IPA. IPA uptake correlated well to E2 solubility in stratum corneum; both linearly increased with increasing IPA. IPM uptake appeared to correlate to E2 diffusivity in stratum corneum; both maximized around 50% IPA.


Isopropyl myristate is an emollient vehicle that is effective at enhancing the penetration of other medical agents that may be incorporated into the vehicle as active agents [L1963]. In one study, a 50:50 isopropanol-isopropyl myristate binary enhancer synergistically increased the transport of estradiol across a two-layer human epidermis in vitro [A32332].

Mechanism of Action

As a pediculicide, isopropyl myristate is capable of physically coating the exoskeleton bodies of lice [L1964, L1966, A32333, A32335]. This physical coating subsequently immobilizes the lice and works to dissolve the wax covering on the insect exoskeleton and blocks the insects' airways, leading to death by dehydration [L1964, L1966, A32333, A32335]. Although this physical action of isopropyl myristate results in little lice resistance (given the lack of immunologic or chemical activity in this mechanism of action), the substance is also not ovicidal, which means any eggs that may have been laid by lice would not be affected [L1964, L1966, A32333, A32335]. Moreover, isopropyl myristate is capable of eliciting its pediculicide action in a contact time of only 10 minutes per each necessary administration [L1964, L1966, A32333, A32335].

Vapor Pressure

9.35e-05 mmHg
9.35X10-5 mm Hg at 25 °C





The commercial product may contain small amounts of esters of palmitic and other saturated fatty acids.
Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present.

Other CAS



Isopropyl myristate

Drug Warnings

One must, however, look carefully for an intensification of possible risks related to the method of application, the condition of the skin, the site of application, supporting therapeutic measures or changes in the composition of the vehicle. Lanolin, cetyl alcohol and myristyl alcohol, sorbitol, isopropyl-myristate as well as polyethylene glycols (PEG) penetrate the skin like active substances...
Many enhancers are concentration-dependent; therefore, optimal concentration for effective promotion should be determined. The delivery rate is dependent on the type of the drug, the structure and ingredients of the carrier, and on the character of the membrane in use. Each formulation should be examined very carefully, because every membrane alters the mechanism of penetration and can turn an enhancer to a retarder.
Cosmetics continue to be used by acne-prone individuals. ... The data presented were gleaned from the rabbit ear assay, which is not an ideal animal model but is the best we have. If an ingredient is negative in the rabbit ear assay, we feel it is safe on the acne-prone skin. A strong, positive ingredient or cosmetic should be avoided. Ingredient offenders include isopropyl myristate and its analogs, such as isopropyl palmitate, isopropyl isostearate, butyl stearate, isostearyl neopentanoate, myristyl myristate, decyl oleate, octyl stearate, octyl palmitate or isocetyl stearate, and new introductions by the cosmetic industry, such as propylene glycol-2 (PPG-2) myristyl propionate...
... How the alternative use of three lipophilic excipients ... , differing in their polarity indexes (medium chain triglycerides (MG), decyl oleate (DO), and isopropyl myristate (IPM), respectively), affects the colloidal structure of the alkylpolyglucoside-based vehicles and in vitro permeation profiles of two model drugs: diclofenac sodium (DC) and caffeine (CF), both sparingly soluble in water /were investigated/ . ... Varying of lipophilic excipient influenced noteworthy variations in the colloidal structure demonstrated as different rheological profiles accompanied to the certain degree by different water distribution modes, but notably provoked by drug nature (an amphiphilic electrolyte drug vs. nonelectrolyte). In vitro permeation data obtained using ASC membranes in an infinite dose-type of experiment stressed the importance of the vehicle/solute interactions in case of small variation in formulation composition, asserting the drug properties in the first hours of permeation and rheological profile of the vehicles in the later phase of experiment as decisive factors...

Biological Half Life

Readily available information regarding the pharmacokinetics of isopropyl myristate is not available.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Cosmetics -> Binding; Emollient; Skin conditioning; Solvent

Methods of Manufacturing

Isopropyl myristate is commercially produced by distillation, which is preceded by the esterification of myristic acid and isopropanol, alkali refined to neutralize the catalyst, and the product is then distilled to obtain isopropyl myristate.
By reacting myristoyl chloride with 2-propanol with the aid of a suitable dehydrochlorinating agent.
Esterification of isopropyl alcohol with myristic acid

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Used in Personal Care
Tetradecanoic acid, 1-methylethyl ester: ACTIVE

Analytic Laboratory Methods



Addn of Polysorbate 80 to alcohols ethanol, butanol or octanol in isopropyl myristate soln reduced their permeability constant when they were initially poorly sol in pure solvent.
The permeability constants for percutaneous absorption of propylene glycol & water in human excised skin were 3.2x10-6 cm/hr & 5.5x10-6 cm/hr, respectively. In isopropyl myristate, the permeability constants incr approx 250-fold to 1.1x10-3 cm/hr.

Stability Shelf Life

Withstands oxidn & does not readily become rancid.
... Trans-esterification and other typical ester reactions may also occur. All of these esters are saturated compounds and would not be expected to autoxidize readily.


Modify: 2023-08-15
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3: Singh S, Mann BK. Insect bite reactions. Indian J Dermatol Venereol Leprol. 2013 Mar-Apr;79(2):151-64. doi: 10.4103/0378-6323.107629. Review. PubMed PMID: 23442453.
4: Burgess IF. Head lice. BMJ Clin Evid. 2011 May 16;2011. pii: 1703. Review. PubMed PMID: 21575285; PubMed Central PMCID: PMC3275145.
5: Tebruegge M, Pantazidou A, Curtis N. What's bugging you? An update on the treatment of head lice infestation. Arch Dis Child Educ Pract Ed. 2011 Feb;96(1):2-8. doi: 10.1136/adc.2009.178038. Epub 2010 Aug 5. Review. PubMed PMID: 20688849.
6: Azeem A, Khan ZI, Aqil M, Ahmad FJ, Khar RK, Talegaonkar S. Microemulsions as a surrogate carrier for dermal drug delivery. Drug Dev Ind Pharm. 2009 May;35(5):525-47. doi: 10.1080/03639040802448646. Review. PubMed PMID: 19016057.
7: Kogan A, Garti N. Microemulsions as transdermal drug delivery vehicles. Adv Colloid Interface Sci. 2006 Nov 16;123-126:369-85. Epub 2006 Jul 14. Review. PubMed PMID: 16843424.
8: Sloan KB, Wasdo S. Designing for topical delivery: prodrugs can make the difference. Med Res Rev. 2003 Nov;23(6):763-93. Review. PubMed PMID: 12939791.
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